molecular formula C22H22N2O B14206100 3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- CAS No. 828938-03-0

3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl-

Cat. No.: B14206100
CAS No.: 828938-03-0
M. Wt: 330.4 g/mol
InChI Key: OTPBUTNSMMKXCA-UHFFFAOYSA-N
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Description

3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- is a complex organic compound with the molecular formula C22H22N2O This compound belongs to the carbazole family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure. Subsequent steps involve functional group modifications to introduce the propanamide and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share a similar core structure and exhibit diverse biological activities.

    Carbazole Derivatives: Include compounds like 9-ethylcarbazole and 3,6-dibromo-9H-carbazole, which have applications in organic electronics and medicinal chemistry.

Uniqueness

3H-Carbazole-2-propanamide, 4,9-dihydro-9-methyl-1-phenyl- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a carbazole core with a propanamide side chain and a phenyl group makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

828938-03-0

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

3-(9-methyl-1-phenyl-3,4-dihydrocarbazol-2-yl)propanamide

InChI

InChI=1S/C22H22N2O/c1-24-19-10-6-5-9-17(19)18-13-11-16(12-14-20(23)25)21(22(18)24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,23,25)

InChI Key

OTPBUTNSMMKXCA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=C(CC3)CCC(=O)N)C4=CC=CC=C4

Origin of Product

United States

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